![molecular formula C22H29Cl2NO B1426332 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219979-86-8](/img/structure/B1426332.png)
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Overview
Description
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C22H29Cl2NO and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ether Derivatives in Environmental Science
- Studies on ether derivatives like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) have shown their significant presence in environmental applications. For example, ETBE's biodegradation and fate in soil and groundwater have been extensively reviewed, highlighting the ability of microorganisms to degrade ETBE aerobically, which can be essential in environmental remediation efforts (Thornton et al., 2020).
Applications in Chemical Synthesis
- Ethers are pivotal in the synthesis of various chemical compounds. Research on the decomposition of MTBE, a related ether, using a cold plasma reactor, illustrates the potential of ethers in facilitating chemical transformations, offering insights into cleaner and more efficient synthesis methods (Hsieh et al., 2011).
Ether Complexes in Catalysis
- Aryloxy complexes, including those derived from ethers, have been reviewed for their application in the metathesis of functionalized olefins. These complexes serve as catalysts, showcasing the versatility of ethers in polymerization and other catalytic processes (Lefebvre et al., 1995).
Polymer Membranes from Ether Derivatives
- Polymer membranes incorporating ether derivatives, such as poly(ether-ether) and poly(ether-ester) block copolymers, have been explored for biomedical applications, drug delivery, and tissue engineering. These studies underscore the biocompatibility and functional versatility of ether-based polymers in medical and environmental technologies (He et al., 2016).
properties
IUPAC Name |
2-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUJNBKQNZUCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(2-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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